![molecular formula C33H50N2O2 B10851376 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol is a synthetic compound that has captured the interest of researchers due to its unique molecular structure and potential applications. It belongs to a class of compounds characterized by the presence of azepane rings, known for their biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol can be achieved through a multi-step process involving:
Formation of the azepane ring structure through a cyclization reaction.
Functionalization of the azepane ring with the appropriate ethyl and hydroxyphenyl substituents.
Final coupling of the substituted azepane rings to achieve the target compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using:
Batch reactors where each step is carefully controlled for purity and yield.
Continuous flow reactors that offer better scalability and consistent product quality.
化学反应分析
Types of Reactions
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol undergoes several types of chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : Potential reduction of the azepane ring can lead to different hydrogenated derivatives.
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products can include ketones and carboxylic acids.
Reduction can yield different hydrogenated azepane derivatives.
Substitution can lead to various functionalized phenols depending on the reagents used.
科学研究应用
Chemistry
Synthetic Chemistry: : Used as a building block for creating complex molecular architectures.
Analytical Chemistry: : Studied for its unique spectroscopic properties.
Biology
Pharmacology: : Potential use in drug design due to its ability to interact with biological targets.
Toxicology: : Assessed for its safety profile and potential toxic effects.
Medicine
Therapeutics: : Investigated for potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostics: : Explored for use in imaging techniques due to its unique chemical structure.
Industry
Material Science:
Catalysis: : Studied for its catalytic properties in various chemical reactions.
作用机制
The exact mechanism of action for 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol involves interaction with specific molecular targets. Its effects are mediated through:
Binding to Enzymes: : The hydroxyl and azepane groups facilitate binding to enzyme active sites, potentially inhibiting or modulating enzyme activity.
Receptor Interaction: : May interact with neuronal receptors, influencing signaling pathways involved in neurological functions.
相似化合物的比较
Similar Compounds
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Similar in structure but with a methoxy group instead of a hydroxy group.
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-aminophenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Contains an amino group, leading to different biological properties.
Uniqueness
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol stands out due to its specific combination of ethyl and hydroxyphenyl groups, which confer unique chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Conclusion
This compound is a compound with significant potential in multiple fields, from synthetic and analytical chemistry to biological research and industrial applications. Its unique structure and reactivity make it a compound of interest for ongoing research and development.
属性
分子式 |
C33H50N2O2 |
|---|---|
分子量 |
506.8 g/mol |
IUPAC 名称 |
3-[3-ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C33H50N2O2/c1-3-32(28-14-12-16-30(36)24-28)18-6-10-22-34(26-32)20-8-5-9-21-35-23-11-7-19-33(4-2,27-35)29-15-13-17-31(37)25-29/h12-17,24-25,36-37H,3-11,18-23,26-27H2,1-2H3 |
InChI 键 |
XNVOHDDYQCZZQX-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



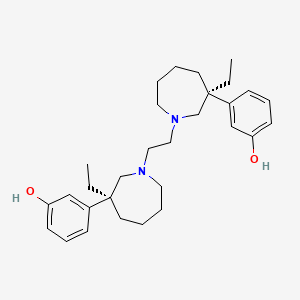
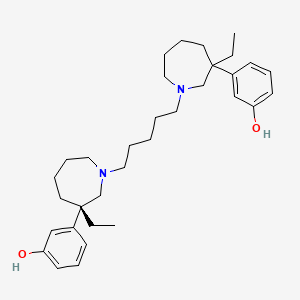
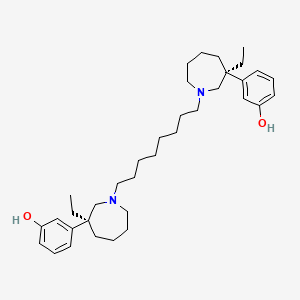


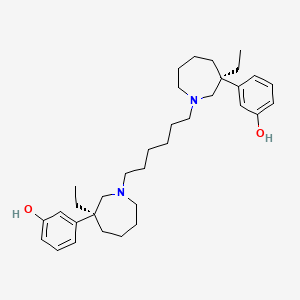
![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
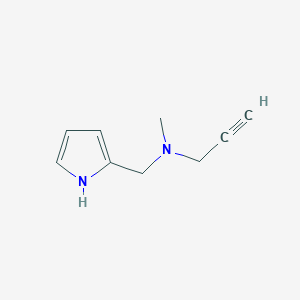
![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)
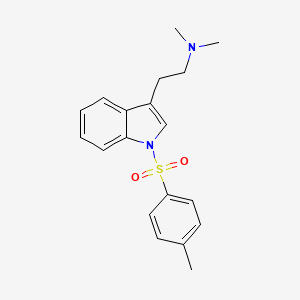
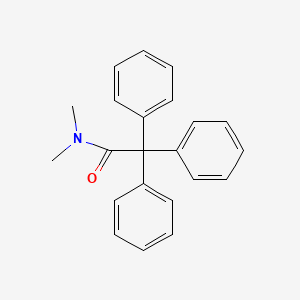
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
